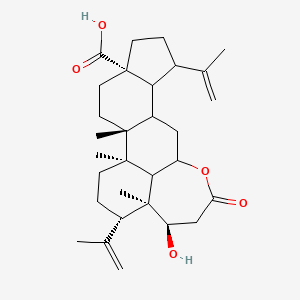
Chiisanogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chiisanogenin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves and fruits of Acanthopanax chiisanensis. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Chiisanogenin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃) are used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mécanisme D'action
Chiisanogenin exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-diabetic: Enhances insulin sensitivity and glucose uptake in cells.
Anti-hepatotoxic: Protects liver cells from oxidative stress and damage by modulating antioxidant pathways.
Comparaison Avec Des Composés Similaires
Chiisanogenin is structurally similar to other triterpenoids such as chiisanoside and 24-hydroxythis compound. it is unique due to its specific hydroxyl and carbonyl group arrangements, which contribute to its distinct biological activities . Similar compounds include:
Chiisanoside: Another triterpenoid with similar anti-inflammatory and anti-diabetic properties.
24-Hydroxythis compound: A hydroxylated derivative with enhanced antioxidant activity.
This compound’s unique structural features and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H44O5 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20?,21+,22+,24?,25?,27+,28+,29+,30-/m0/s1 |
Clé InChI |
BYCBJBLIOKGBPB-BIYNXQDYSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2(C1C3C[C@@H]4C5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















